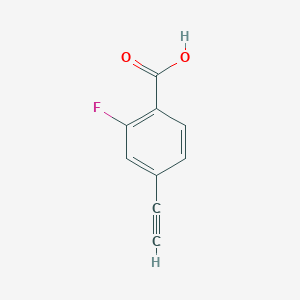

4-Ethynyl-2-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFQFYAGCCDDEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethynyl-2-fluorobenzoic Acid: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 4-Ethynyl-2-fluorobenzoic acid, a versatile trifunctional building block of significant interest in pharmaceutical and materials science research. We will delve into its core chemical properties, reactivity profile, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a synthetic organic compound distinguished by its unique arrangement of three key functional groups on a benzene ring: a terminal alkyne (ethynyl group), a fluorine atom, and a carboxylic acid. This strategic combination makes it a highly valuable intermediate for constructing complex molecular architectures.

The core identifiers and physicochemical properties are summarized below. It is important to note that while some physical data like melting point and pKa are not widely published, we can infer educated estimates based on structurally related analogs.

| Property | Value | Source / Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 736117-41-2 | [1][2] |

| Molecular Formula | C₉H₅FO₂ | [1] |

| Molecular Weight | 164.13 g/mol | [1] |

| Appearance | Likely a white to off-white solid | Inferred from analogs like 2- and 4-fluorobenzoic acid.[3][4] |

| Melting Point | Data not readily available. Estimated >160 °C. | Based on precursors like 4-bromo-2-fluorobenzoic acid (174-178 °C) and analogs. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, THF, Methanol). | Inferred from fluorobenzoic acid analogs.[5] |

| pKa | Data not readily available. Estimated ~3.8-4.0. | The ortho-fluorine atom's inductive electron-withdrawing effect should increase acidity (lower pKa) compared to 4-fluorobenzoic acid (pKa 4.14).[3][4][6] |

| Storage | 2-8°C, under dry and sealed conditions. | [1] |

Spectral Analysis (Predicted)

Experimental spectra for this compound are not broadly available in public databases. However, a detailed prediction of its spectral characteristics can be made based on the known effects of its constituent functional groups and data from analogous structures like 4-fluorobenzoic acid.[2][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra are highly informative due to the presence of ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR: The spectrum will feature distinct signals for the carboxylic acid proton, the terminal alkyne proton, and the three aromatic protons. The aromatic region will be complex due to H-H and H-F coupling.

-

¹³C NMR: The spectrum will show nine distinct carbon signals, including two for the alkyne, one for the carboxyl group, and six for the aromatic ring. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable.

-

¹⁹F NMR: A single resonance is expected, which will appear as a multiplet due to coupling with adjacent aromatic protons (H-3 and H-5).

Table of Predicted NMR Chemical Shifts (in DMSO-d₆):

| Nucleus | Predicted Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~13.5 | br s | - | -COOH |

| ~8.0 | t | J(H,H) ≈ 8.0 | H-6 | |

| ~7.5 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0 | H-5 | |

| ~7.4 | dd | J(H,H) ≈ 1.5, J(H,F) ≈ 1.5 | H-3 | |

| ~4.5 | s | - | -C≡CH | |

| ¹³C | ~165 | d | ³J(C,F) ≈ 3 | C OOH |

| ~162 | d | ¹J(C,F) ≈ 250 | C 2-F | |

| ~135 | d | ⁴J(C,F) ≈ 3 | C 5 | |

| ~132 | s | - | C 6 | |

| ~128 | d | ²J(C,F) ≈ 15 | C 1 | |

| ~125 | s | - | C 4 | |

| ~115 | d | ²J(C,F) ≈ 25 | C 3 | |

| ~84 | s | - | -C ≡CH | |

| ~83 | s | - | -C≡C H |

Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups.

-

~3300 cm⁻¹ (sharp, medium): Alkyne C-H stretch (≡C-H).

-

~3200-2500 cm⁻¹ (broad): Carboxylic acid O-H stretch.

-

~2110 cm⁻¹ (weak): Alkyne C≡C stretch.

-

~1700 cm⁻¹ (strong): Carboxylic acid C=O stretch.

-

~1600, ~1480 cm⁻¹: Aromatic C=C stretches.

-

~1250 cm⁻¹ (strong): Aryl C-F stretch.

Mass Spectrometry (MS)

In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 164.02 . Key fragmentation would involve the loss of H₂O (m/z = 146), COOH (m/z = 119), and potentially C₂H (m/z = 139).

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.

Caption: Key reactive centers of this compound.

-

The Terminal Alkyne: This is arguably the most valuable handle on the molecule. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the flagship "click" reaction.[9] This reaction is exceptionally efficient and bio-orthogonal, allowing the molecule to be conjugated to azide-modified biomolecules, polymers, or surfaces with high fidelity.[10] The alkyne can also undergo other metal-catalyzed couplings, such as further Sonogashira reactions.

-

The Carboxylic Acid: This group provides a classic site for derivatization. It can be readily converted to esters, amides, or acid chlorides using standard organic chemistry protocols.[5] This allows for the attachment of this building block to amine- or alcohol-containing molecules, extending its utility in drug discovery and materials synthesis.

-

The Fluoroaromatic Ring: The fluorine atom at the ortho-position significantly influences the molecule's electronic properties. Its strong inductive electron-withdrawing effect increases the acidity of the carboxylic acid proton.[3] In drug development, the C-F bond is exceptionally stable and can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of drug candidates derived from this scaffold.[1]

Key Applications in Research and Development

Pharmaceutical Drug Discovery

The primary application of this compound is as a versatile building block for synthesizing novel therapeutic agents.[1] The trifunctional nature allows for a modular drug design approach.

-

As a Molecular Probe: The alkyne can be "clicked" onto a fluorescent dye or biotin tag after the carboxylic acid has been coupled to a pharmacophore. This creates powerful chemical probes for target identification and validation studies.

-

In Fragment-Based Drug Discovery (FBDD): This molecule can serve as a core fragment. The carboxylic acid can form key interactions (e.g., hydrogen bonds, salt bridges) with a protein target, while the alkyne provides a vector for growing the fragment into a more potent lead compound.

-

Enhancing Pharmacokinetics: The fluorine atom is a well-established bioisostere for a hydrogen atom but with profoundly different electronic properties. Its inclusion is a proven strategy to improve metabolic stability and membrane permeability.[1]

Caption: Workflow for using the title compound in drug discovery.

Materials Science

The rigid, linear nature of the ethynyl group and the potential for polymerization or surface functionalization make this molecule relevant in materials science. It can be used to synthesize advanced polymers and coatings with tailored electronic or mechanical properties.[1]

Synthesis and Purification Protocol

This compound is not naturally occurring and must be prepared synthetically. The most logical and field-proven approach is a Sonogashira cross-coupling reaction .[11][12] The following protocol describes a reliable method starting from the commercially available 4-Bromo-2-fluorobenzoic acid. The reaction proceeds in two stages: coupling with a protected alkyne (trimethylsilylacetylene) followed by in-situ or subsequent deprotection.

Caption: Plausible synthesis route via Sonogashira coupling.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 4-Bromo-2-fluorobenzoic acid.

Materials:

-

4-Bromo-2-fluorobenzoic acid (1.0 eq)

-

(Trimethylsilyl)acetylene (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide [CuI] (0.06 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Methanol (MeOH)

-

Ethyl acetate, Hexanes, Hydrochloric acid (1M), Brine

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-fluorobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF via syringe, followed by anhydrous triethylamine. Stir the resulting suspension for 10 minutes at room temperature.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 eq) dropwise to the reaction mixture.

-

Reaction Execution: Heat the mixture to 60 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Deprotection: Cool the reaction mixture to room temperature. Add Methanol, followed by potassium carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 2-4 hours to effect the cleavage of the trimethylsilyl (TMS) group.

-

Workup: Once deprotection is complete, concentrate the mixture under reduced pressure. Add water and acidify to pH ~2-3 with 1M HCl. The product should precipitate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.

Causality and Trustworthiness: This protocol is based on well-established Sonogashira coupling conditions.[13] The use of a TMS-protected alkyne prevents self-coupling (Glaser coupling) and provides a clean route to the terminal alkyne upon simple basic workup.[10][14] Each step, from the inert atmosphere to the specific catalyst choice, is designed to maximize yield and purity, constituting a self-validating system common in modern organic synthesis.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzoic acid, 3-methylbut-2-enyl ester. Retrieved from [Link]

-

Chegg. (2023, October 20). Solved 1H and 13C NMR spectra of both products from this. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluorobenzoic acid. oct-3-en-2-yl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

ScienceDirect. (n.d.). Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Reddit. (2024, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Retrieved from [Link]

-

SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]

-

ScienceDirect. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

MDPI. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Retrieved from [Link]

-

Quora. (2021, March 31). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]

- 8. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 9. 4-Fluorobenzoic acid(456-22-4) IR Spectrum [m.chemicalbook.com]

- 10. mdpi.org [mdpi.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]

- 14. scispace.com [scispace.com]

4-Ethynyl-2-fluorobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Ethynyl-2-fluorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for this compound, a key building block in pharmaceutical research and materials science. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound (CAS No: 736117-41-2) is a versatile bifunctional molecule of significant interest in medicinal chemistry and advanced materials.[1] Its structure incorporates three key features: a carboxylic acid for amide bond formation, a terminal alkyne for "click" chemistry and cross-coupling reactions, and a fluorine atom. The inclusion of fluorine in drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][3][4] Consequently, this compound serves as a crucial intermediate in the synthesis of complex pharmaceuticals, including treatments for neurological disorders and cancer.[1]

This guide details a common and reliable two-step synthetic approach commencing from a commercially available precursor, 4-bromo-2-fluorobenzoic acid. The core transformations involve a Sonogashira cross-coupling reaction to introduce the ethynyl moiety, followed by a deprotection step to yield the final product.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of this compound dictates the overall synthetic strategy. The primary disconnection is the C(sp)-C(sp²) bond of the ethynyl group, pointing to a Sonogashira cross-coupling reaction. This approach identifies two key synthons: a 4-halo-2-fluorobenzoic acid derivative and an acetylene equivalent. To prevent self-coupling and other side reactions, a protected alkyne, such as trimethylsilylacetylene (TMSA), is the ideal choice. The precursor, 4-bromo-2-fluorobenzoic acid, is a readily available or easily synthesized starting material.

Synthesis of Key Precursor: 4-Bromo-2-fluorobenzoic Acid

The primary starting material for this pathway is 4-bromo-2-fluorobenzoic acid. While commercially available, it can also be synthesized through various methods. A prominent and scalable route is the oxidation of 4-bromo-2-fluorotoluene.[5][6][7]

Oxidation of 4-Bromo-2-fluorotoluene

The conversion of the methyl group on 4-bromo-2-fluorotoluene to a carboxylic acid is a critical transformation. A contemporary method utilizes a cobalt(II)-catalyzed oxidation with oxygen, which is considered a "green chemistry" approach.[6]

| Reagent/Parameter | Role/Condition | Rationale |

| 4-Bromo-2-fluorotoluene | Starting Material | Readily available aromatic precursor. |

| Co(OAc)₂·4H₂O | Catalyst | Facilitates the radical chain reaction for oxidation.[5][6] |

| NaBr | Co-catalyst | Works in synergy with the cobalt catalyst.[6] |

| AIBN | Radical Initiator | Initiates the radical oxidation process.[6] |

| **Oxygen (O₂) ** | Oxidant | The primary oxidizing agent in this green methodology. |

| Acetic Acid | Solvent | Provides an acidic medium suitable for the reaction. |

| Temperature | 130°C | Sufficient thermal energy to drive the oxidation.[6] |

Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzoic Acid

-

Reaction Setup : To a suitable pressure reactor, add 4-bromo-2-fluorotoluene (1.0 eq), cobalt(II) diacetate tetrahydrate (Co(OAc)₂·4H₂O, ~0.05 eq), sodium bromide (NaBr, ~0.03 eq), and 2,2'-azobis(isobutyronitrile) (AIBN, ~0.02 eq) dissolved in glacial acetic acid.[6]

-

Reaction Execution : Seal the reactor, pressurize with oxygen, and heat the mixture to approximately 130°C with vigorous stirring for 1.5-2 hours.[6]

-

Workup : After cooling, dilute the reaction mixture with water. Adjust the pH to basic (12-14) with sodium hydroxide to dissolve the carboxylic acid.[6]

-

Purification : Wash the aqueous phase with a non-polar organic solvent (e.g., MTBE) to remove unreacted starting material. Acidify the aqueous layer with concentrated HCl to a pH of 1, causing the product to precipitate.[6]

-

Isolation : Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-fluorobenzoic acid as a white to off-white solid.[8]

The Core Transformation: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] It typically employs a palladium catalyst and a copper(I) co-catalyst.[9] In this synthesis, it is used to couple 4-bromo-2-fluorobenzoic acid with a protected alkyne.

Rationale for Reagent Selection

-

Aryl Halide : 4-Bromo-2-fluorobenzoic acid is an excellent substrate. While aryl iodides are more reactive, aryl bromides offer a good balance of reactivity and stability and are often more cost-effective.[5][9] The coupling reaction can be performed at room temperature or with gentle heating.[11][12]

-

Protected Alkyne : Trimethylsilylacetylene (TMSA) is used as the alkyne source. The trimethylsilyl (TMS) group serves two purposes: it prevents the hazardous handling of acetylene gas and ensures that coupling occurs only once.[13][14][15]

-

Catalyst System : A combination of a palladium(0) complex (often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard. The palladium complex facilitates the main catalytic cycle, while the copper(I) salt acts as a co-catalyst to activate the alkyne, increasing the reaction rate under mild conditions.[9][16]

-

Base : An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[9]

Experimental Protocol: Sonogashira Coupling

-

Inert Atmosphere : To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.01-0.05 eq), and CuI (0.02-0.10 eq).

-

Solvent and Reagents : Add a suitable solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, >2.0 eq).

-

Alkyne Addition : Slowly add trimethylsilylacetylene (1.1-1.5 eq) to the mixture via syringe.

-

Reaction : Stir the reaction at room temperature until completion, which can be monitored by TLC or HPLC. Gentle heating may be required to drive the reaction with the aryl bromide.[12]

-

Workup : Upon completion, filter the reaction mixture to remove catalyst residues. Acidify the filtrate and extract the product with an organic solvent like ethyl acetate.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-fluoro-4-((trimethylsilyl)ethynyl)benzoic acid, is typically carried forward to the next step without extensive purification.

Deprotection of the Silyl Group

The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This is a crucial step that must be performed under conditions that do not degrade the rest of the molecule.[17]

Deprotection Methodology

The C-Si bond can be selectively cleaved using a fluoride source.[15] A common and effective method involves using potassium fluoride (KF) in a protic solvent like methanol.[18] This method is mild and generally provides high yields.[19][20]

| Reagent/Parameter | Role/Condition | Rationale |

| Protected Intermediate | Substrate | 2-fluoro-4-((trimethylsilyl)ethynyl)benzoic acid. |

| Potassium Fluoride (KF) | Deprotecting Agent | The fluoride ion has a high affinity for silicon, facilitating cleavage of the C-Si bond.[18] |

| Methanol/THF | Solvent System | A polar protic solvent system that facilitates the reaction. |

| Temperature | Room Temperature | The reaction proceeds efficiently without the need for heating. |

Experimental Protocol: Deprotection

-

Reaction Setup : Dissolve the crude 2-fluoro-4-((trimethylsilyl)ethynyl)benzoic acid in a mixture of methanol and THF.

-

Reagent Addition : Add potassium fluoride (KF, ~1.5-2.0 eq) to the solution.

-

Reaction : Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup : Remove the solvent under reduced pressure. Add water to the residue and acidify with dilute HCl.

-

Purification : Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Isolation : After filtration, concentrate the solvent to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[21]

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Sonogashira cross-coupling followed by silyl deprotection. This pathway utilizes well-understood, high-yielding reactions and starts from accessible materials. The resulting product is a highly valuable building block, enabling the construction of complex molecular architectures for the advancement of pharmaceutical and material science research.

References

-

Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes . Chinese Journal of Organic Chemistry. [Link]

-

Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper . University of California, Santa Barbara. [Link]

-

Sonogashira coupling . Wikipedia. [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature . ACS Publications. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives . SciELO México. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives . ResearchGate. [Link]

-

Sonogashira Coupling . Chemistry LibreTexts. [Link]

-

Sonogashira Coupling . Organic Chemistry Portal. [Link]

-

Cross-Coupling of Alkynylsilanes . Gelest. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes . Thieme Chemistry. [Link]

-

Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane . NIH. [Link]

-

This compound . MySkinRecipes. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . Global Scientific Journal. [Link]

-

A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol . RSC Publishing. [Link]

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The Role of Fluorinated Benzoic Acids in Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes . NIH. [Link]

-

Deprotection: Protective Group Removal . Peptide Port. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . ResearchGate. [Link]

-

p-FLUOROBENZOIC ACID . Organic Syntheses Procedure. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . NIH. [Link]

-

The Essential Role of 4-Fluorobenzoic Acid in Modern Pharmaceutical Development . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

1,2,3-Triphenylguanidine . PubChem. [Link]

- PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

-

γ-LUMICOLCHICINE . precisionFDA. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | Benchchem [benchchem.com]

- 6. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 14. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 15. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Deprotection: Protective Group Removal - Peptide Port [peptideport.com]

- 18. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. scielo.org.mx [scielo.org.mx]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 4-Ethynyl-2-fluorobenzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Ethynyl-2-fluorobenzoic acid, registered under CAS number 736117-41-2, is a synthetically versatile aromatic carboxylic acid that has garnered significant interest in various fields of chemical research, particularly in drug discovery and materials science.[1] Its unique trifunctional molecular architecture, featuring a carboxylic acid group, a fluorine atom, and a terminal alkyne, makes it a highly valuable building block for the synthesis of complex molecular scaffolds.

The presence of the fluorine atom can enhance the metabolic stability and bioavailability of derivative compounds, a crucial aspect in pharmaceutical development.[2] The ethynyl group serves as a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This reaction's high efficiency and selectivity allow for the straightforward conjugation of the benzoic acid moiety to other molecules.[3][4] The carboxylic acid group provides a site for amide bond formation, enabling its incorporation into peptides, polymers, and other functional materials. This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, tailored for professionals in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 736117-41-2 | [1] |

| Molecular Formula | C₉H₅FO₂ | [2] |

| Molecular Weight | 164.13 g/mol | [2] |

| Appearance | Off-white to light yellow solid | Inferred from typical appearance of similar organic acids |

| Storage | 2-8°C, dry and sealed | [1] |

Spectroscopic Data (Predicted and based on analogous compounds):

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.5 (s, 1H, COOH) - The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift.

-

δ ~8.0-7.5 (m, 3H, Ar-H) - The aromatic protons will appear as a multiplet in the aromatic region, with splitting patterns influenced by the fluorine and ethynyl substituents.

-

δ ~4.5 (s, 1H, C≡C-H) - The acetylenic proton typically appears as a sharp singlet.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ ~165 (C=O) - The carbonyl carbon of the carboxylic acid.

-

δ ~160 (d, J = ~250 Hz, C-F) - The carbon directly attached to the fluorine will show a large coupling constant.

-

δ ~135-115 (Ar-C) - Aromatic carbons.

-

δ ~85 (C≡C-H)

-

δ ~80 (Ar-C≡C)

-

-

IR (KBr, cm⁻¹):

-

~3300 (ν, C≡C-H, sharp) - Characteristic alkyne C-H stretch.

-

~3000 (ν, O-H, broad) - Carboxylic acid O-H stretch.

-

~2100 (ν, C≡C, weak) - Alkyne C≡C stretch.

-

~1700 (ν, C=O, strong) - Carboxylic acid C=O stretch.

-

~1600, 1500 (ν, C=C, aromatic)

-

~1250 (ν, C-F)

-

-

Mass Spectrometry (EI):

-

m/z 164 [M]⁺ - Molecular ion peak.

-

m/z 147 [M-OH]⁺

-

m/z 119 [M-COOH]⁺

-

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction .[2][5][6][7] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Reaction Scheme:

Sources

- 1. This compound [myskinrecipes.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. lumiprobe.com [lumiprobe.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

A Comprehensive Technical Guide to 4-Ethynyl-2-fluorobenzoic Acid: Structure, Synthesis, and Applications in Drug Discovery

Abstract: 4-Ethynyl-2-fluorobenzoic acid is a trifunctional synthetic building block of significant interest in contemporary drug discovery and chemical biology. Its unique molecular architecture, combining a carboxylic acid, a bioorthogonal alkyne handle, and a strategically placed fluorine atom, offers a powerful platform for the development of novel therapeutics and advanced chemical probes. This in-depth guide provides a detailed exploration of its molecular structure, validated protocols for its synthesis and characterization, and a critical discussion of its application in medicinal chemistry, grounded in mechanistic principles and field-proven insights.

Introduction: The Strategic Value of Fluorine and Alkynes in Medicinal Chemistry

The design of modern pharmaceuticals is an exercise in molecular precision, where the inclusion of specific functional groups can profoundly dictate a compound's therapeutic potential. Among the most impactful are fluorine atoms and ethynyl groups.

The incorporation of fluorine, the most electronegative element, is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1][2][3] Judicious placement of a fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups to optimize bioavailability, and enhance binding affinity to target proteins through unique electronic interactions.[1][4][5]

Concurrently, the terminal alkyne has emerged as a cornerstone of chemical biology due to its versatility and bioorthogonality.[6][7] It is the key functional group for the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a highly efficient and specific ligation reaction.[8] This allows for the precise conjugation of molecules in complex biological environments, enabling applications from in-vivo imaging to the synthesis of antibody-drug conjugates.[9][10]

This compound strategically combines these three key functionalities:

-

A benzoic acid core, providing a handle for amide bond formation, a common linkage in many drug scaffolds.

-

A 2-fluoro substituent, which modulates the acidity of the carboxylic acid and influences the electronic nature of the aromatic ring.

-

A 4-ethynyl group, offering a robust point of attachment for bioorthogonal conjugation or further synthetic elaboration.

This guide will dissect these features, providing the technical foundation required for researchers to effectively leverage this powerful molecule.

Elucidation of Molecular Structure

A comprehensive understanding of the molecular structure is paramount for predicting reactivity and designing applications. This is achieved through a combination of modern spectroscopic and analytical techniques.

Spectroscopic and Analytical Characterization

-

¹H NMR (Proton NMR): The spectrum would reveal distinct signals for the aromatic protons, with splitting patterns dictated by both H-H and H-F coupling constants. The acetylenic proton (C≡C-H) is expected to appear as a sharp singlet, typically in the range of δ 3.0-3.5 ppm. The carboxylic acid proton will be a broad singlet at a significantly downfield shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show characteristic signals for the nine carbons. The sp-hybridized carbons of the alkyne would appear around δ 80-90 ppm. The aromatic carbons will exhibit splitting due to C-F coupling, and the carboxylic acid carbonyl carbon will be observed downfield (>165 ppm).

-

¹⁹F NMR (Fluorine NMR): This experiment provides unambiguous confirmation of the fluorine atom's presence and electronic environment, showing a singlet for the single fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected monoisotopic mass for C₉H₅FO₂ is 164.0274 Da. The experimentally determined mass should align with this value within a tight margin (e.g., < 5 ppm).

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Expected characteristic absorption bands include: a sharp, weak C≡C-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100-2150 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), and a broad O-H stretch (~2500-3300 cm⁻¹).[15]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₅FO₂ | [16][17] |

| Molecular Weight | 164.13 g/mol | [16] |

| CAS Number | 736117-41-2 | [16] |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | ~182-184 °C (based on 4-fluorobenzoic acid) | [18] |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | [16][18] |

Synthesis Protocol: A Self-Validating Workflow

The most reliable and common method for synthesizing this compound is the Sonogashira cross-coupling reaction.[19][20][21] This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[22][23]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound via Sonogashira coupling.

Step-by-Step Experimental Methodology

Materials:

-

4-Iodo-2-fluorobenzoic acid

-

Trimethylsilylacetylene (TMSA)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup (Self-Validation: Inert Atmosphere): To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodo-2-fluorobenzoic acid (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality: The Pd(0) catalyst is oxygen-sensitive; an inert atmosphere is critical to prevent its oxidation to inactive Pd(II) and ensure catalytic turnover.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF followed by anhydrous Et₃N (3.0 eq). Stir until a homogenous solution is formed. Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

-

Reaction Execution (Self-Validation: TLC Monitoring): Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexanes:EtOAc). The reaction is complete upon consumption of the starting aryl iodide. Causality: TLC allows for real-time tracking, preventing prolonged reaction times that could lead to side products or catalyst degradation. The TMS-protected product will have a higher Rf than the starting acid.

-

Workup of TMS-Intermediate: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc and wash sequentially with 1M HCl (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude TMS-protected intermediate. Causality: The acidic wash removes the triethylamine base. Using TMSA as the alkyne source prevents the undesired Glaser homocoupling of the terminal alkyne, a common side reaction in the presence of copper catalysts.[20]

-

Deprotection: Dissolve the crude intermediate in a 1:1 mixture of THF and MeOH. Add K₂CO₃ (2.5 eq) and stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Final Workup and Purification: Concentrate the mixture under reduced pressure. Add water to the residue and acidify to pH 2-3 with 1M HCl, which will precipitate the product. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting solid by flash column chromatography on silica gel to yield the final product.

Applications in Drug Development

The trifunctional nature of this compound makes it a versatile scaffold for addressing diverse challenges in drug discovery.

As a Scaffold for Targeted Inhibitors

The carboxylic acid can be readily converted to an amide, allowing the molecule to be coupled to other fragments or pharmacophores. This is a common strategy in the development of kinase inhibitors, where the fluoro-aromatic ring can form key hydrogen bonds or halogen bonds in the hinge region of the ATP binding site. The fluorine atom can enhance binding affinity and improve metabolic stability.[24][25]

In Bioorthogonal Chemistry and Probe Development

The terminal alkyne is an ideal handle for CuAAC. A drug candidate built on this scaffold can be appended with an azide-containing fluorescent dye, biotin tag, or affinity resin post-treatment in cells or lysates. This enables a wide range of experiments, including:

-

Target Identification: Identifying the protein targets of a bioactive compound.

-

Target Engagement: Quantifying how much of a drug is bound to its target in a cellular context.

-

In-situ Visualization: Imaging the subcellular localization of a drug or probe.

Logical Application Pathways

Caption: Key functionalities of this compound and their applications.

Conclusion

This compound represents a convergence of several powerful strategies in modern medicinal chemistry. Its well-defined molecular structure, accessible and robust synthesis, and tripartite functionality make it an exceptionally valuable building block for researchers. By understanding the causality behind its synthesis and the mechanistic basis of its applications, scientists can effectively deploy this reagent to construct novel, highly functionalized molecules for the discovery and development of next-generation therapeutics and chemical probes.

References

-

G. T. W. G. S. S. S. J. M. S. W. S. M. I. W. S. J. M. I. S. S. S. J. M. I. W. S. J. M. I. S. M. G. T. W. S. S. J. M. I. S. M. I. W. S. S. S. J. M. G. T. W. S. S. J. M. I. S. M. G. T. W. S. S. J. M. I. S. M. G. T. W. S. S. J. M. I. S. M. I. W. S. S. S. J. M. G. S. S. S. J. M. I. W. S. J. M. I. S. M. I. W. S. S. S. J. M. G. T. W. S. S. J. M. I. S. M. G. T. W. S. S. J. M. I. S. M. G. T. W. S. S. J. M. I. S. M. I. W. S. S. S. J. M. . (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Retrieved from [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. Retrieved from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

McKay, C. S., & Finn, M. G. (2014). Developing bioorthogonal probes to span a spectrum of reactivities. Current Opinion in Biotechnology, 28, 162–169. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

-

Shi, L. (2019). Developing unstrained alkenes and alkynes for bioorthogonal chemistry. Apollo - University of Cambridge Repository. [Link]

-

ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]

-

Khan, A. Z. (2016, August 10). Sonogashira Coupling Reaction Mechanism [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

-

Lood, K., & van der Vorm, S. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science, 11(2), 374–383. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PharmaCompass. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Retrieved from [Link]

-

Farman, M., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Babu, R., et al. (2018). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications, 54(81), 11451-11454. [Link]

-

Michalska, D., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 659-666. [Link]

-

Olszewska, P., et al. (2014). New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells. European Journal of Pharmacology, 730, 1-10. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developing unstrained alkenes and alkynes for bioorthogonal chemistry [repository.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 10. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]

- 11. 4-Fluorobenzoic acid(456-22-4) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 1-ETHYNYL-2-FLUOROBENZENE(766-49-4) 1H NMR spectrum [chemicalbook.com]

- 14. 2-Fluorobenzoic acid(445-29-4) 1H NMR [m.chemicalbook.com]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. This compound [myskinrecipes.com]

- 17. This compound [sigmaaldrich.com]

- 18. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 19. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. nbinno.com [nbinno.com]

- 25. New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethynyl-2-fluorobenzoic acid solubility data

An In-depth Technical Guide to the Solubility of 4-Ethynyl-2-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS 736117-41-2). As a key building block in pharmaceutical research and materials science, a thorough understanding of its solubility is paramount for reaction optimization, purification, formulation, and overall process development.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, insights from structurally analogous compounds, and detailed, field-proven experimental protocols to empower researchers in generating reliable solubility profiles. The methodologies outlined herein are designed to be self-validating, ensuring the generation of accurate and reproducible data.

Introduction: Physicochemical Context and Predicted Solubility

This compound is an aromatic carboxylic acid distinguished by three key functional moieties: a carboxylic acid group, a fluorine atom, and an ethynyl group. Each of these significantly influences its solubility characteristics.

-

Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. Its acidic nature (with a pKa analogous to other benzoic acids) implies that its solubility will be highly pH-dependent, increasing dramatically in basic solutions due to the formation of the highly polar carboxylate salt.

-

Fluorine Atom (-F): The electron-withdrawing nature of the fluorine atom at the ortho position increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2] This can enhance its solubility in basic aqueous solutions. Fluorine substitution can also modulate interactions with organic solvents.[3]

-

Ethynyl Group (-C≡CH): This group introduces a region of linearity and π-electron density, which can lead to specific interactions with aromatic or unsaturated solvents. While relatively nonpolar, it contributes to the overall molecular size and can influence crystal lattice packing, thereby affecting solubility.

-

Aromatic Ring: The benzene core is hydrophobic and will favor solubility in nonpolar or aromatic solvents.

Based on these features and data from similar compounds like 2-fluorobenzoic acid and 4-fluorobenzoic acid, a general solubility profile can be predicted.[2][4][5][6] this compound is expected to exhibit low solubility in cold water, with increased solubility in hot water and polar organic solvents such as alcohols (methanol, ethanol), ethers, and ketones.[4][6] It is also anticipated to be soluble in basic aqueous solutions like 5% sodium hydroxide and 5% sodium bicarbonate due to salt formation.[7]

Quantitative Solubility Data Framework

In the absence of published data, the following tables are presented as a standardized framework for recording experimentally determined solubility values. Researchers are encouraged to populate these tables using the protocols detailed in Section 3.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25 °C (298.15 K)

| Solvent | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Solubility (mol/L) | Molar Solubility (x₁) |

| Water | 80.1 | Data to be determined | Data to be determined | Data to be determined |

| Methanol | 32.7 | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | 24.6 | Data to be determined | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined | Data to be determined |

| Dichloromethane | 8.9 | Data to be determined | Data to be determined | Data to be determined |

| Toluene | 2.4 | Data to be determined | Data to be determined | Data to be determined |

| Hexane | 1.9 | Data to be determined | Data to be determined | Data to be determined |

| 5% NaOH (aq) | ~80 | Data to be determined | Data to be determined | Data to be determined |

| 5% NaHCO₃ (aq) | ~80 | Data to be determined | Data to be determined | Data to be determined |

Table 2: Temperature Dependence of Solubility in Select Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 5 | Data to be determined |

| 25 | Data to be determined | |

| 50 | Data to be determined | |

| 75 | Data to be determined | |

| Ethanol | 5 | Data to be determined |

| 25 | Data to be determined | |

| 50 | Data to be determined | |

| 75 | Data to be determined |

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for both qualitative and quantitative solubility determination.

Qualitative Solubility Classification

This initial screening provides rapid information about the compound's acidic nature and general solubility class. The protocol is based on established qualitative organic analysis procedures.[7][8]

Objective: To classify the compound based on its solubility in a series of aqueous and organic solvents.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Solvents: Deionized water, Diethyl ether, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl

Procedure:

-

Water Solubility: Add approximately 25 mg of this compound to a test tube. Add 0.75 mL of deionized water in three 0.25 mL portions, vortexing vigorously for 30 seconds after each addition. Observe for dissolution. Partial solubility indicates the presence of a polar functional group.[7]

-

Ether Solubility: Repeat step 1 using diethyl ether as the solvent.

-

5% NaOH Solubility: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition. Solubility indicates the presence of an acidic functional group.[7][8]

-

5% NaHCO₃ Solubility: Repeat step 3 using 5% NaHCO₃ solution. Solubility in this weaker base indicates a relatively strong organic acid, such as a carboxylic acid.[7][9] Effervescence (CO₂ evolution) may be observed.

-

5% HCl Solubility: Repeat step 3 using 5% HCl solution. Lack of solubility rules out the presence of a basic functional group (e.g., an amine).

Interpretation: The expected outcome is insolubility in water and 5% HCl, but solubility in 5% NaOH and 5% NaHCO₃, confirming the presence of a carboxylic acid functional group.

Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[10]

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Workflow Diagram:

Caption: Shake-Flask method workflow for equilibrium solubility.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a significant amount of undissolved solid will remain at equilibrium. This is critical to guarantee saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., 25.0 ± 0.1 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents or PVDF for aqueous solutions) and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is crucial to remove all undissolved solid particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause sublimation of the solute. Once all solvent is removed, reweigh the vial. The mass of the residue is the mass of the dissolved solute.

-

Spectroscopic/Chromatographic Method: Prepare a series of calibration standards of known concentrations. Accurately dilute an aliquot of the filtered saturated solution. Analyze the diluted sample and standards using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV. The concentration of the saturated solution is then calculated from the calibration curve. This method is preferred for its higher sensitivity and accuracy.

-

Logical Relationship Diagram for Method Selection:

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.ie [fishersci.ie]

- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 6. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Analysis of 4-Ethynyl-2-fluorobenzoic Acid

This in-depth guide provides a comprehensive overview of the spectral characterization of 4-ethynyl-2-fluorobenzoic acid, a molecule of significant interest in pharmaceutical and materials science research.[1] As a substituted benzoic acid, its structural elucidation relies on a combination of modern spectroscopic techniques. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound. The insights provided herein are geared towards researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a bifunctional molecule featuring a carboxylic acid group, a fluorine substituent, and an ethynyl group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in organic synthesis. The fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the ethynyl group allows for "click" chemistry reactions, enabling efficient molecular coupling.[1] Accurate and thorough spectral analysis is paramount to confirm the identity and purity of this compound before its application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy: Probing the Proton Environments

Theoretical Framework: The chemical shift of a proton in ¹H NMR is influenced by the electron density around it. Aromatic protons typically resonate in the downfield region (6.5-8.5 ppm) due to the ring current effect.[2][3][4] The presence of electron-withdrawing groups like fluorine and carboxylic acid will further deshield adjacent protons, shifting them further downfield. The ethynyl proton, being attached to a sp-hybridized carbon, will also have a characteristic chemical shift.

Predicted ¹H NMR Spectrum:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| COOH | ~12-13 | Singlet (broad) | - |

| Aromatic-H | 7.0-8.5 | Multiplet | ortho, meta, para J-coupling |

| Ethynyl-H | ~3.0-3.5 | Singlet | - |

Interpretation: The broad singlet for the carboxylic acid proton is a hallmark feature, often observed around 12 ppm.[5][6] The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and potentially with the fluorine atom. The ethynyl proton is expected to appear as a sharp singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: The chemical shifts in ¹³C NMR are primarily influenced by the hybridization of the carbon atom and the electronegativity of attached atoms. Aromatic carbons resonate in the 120-150 ppm range.[3][4] The carbonyl carbon of the carboxylic acid is significantly deshielded and appears further downfield. The sp-hybridized carbons of the alkyne group have distinct chemical shifts.

Predicted ¹³C NMR Spectrum:

| Carbon | Predicted Chemical Shift (ppm) |

| COOH | ~165-175 |

| Aromatic C-F | ~160-165 (doublet due to C-F coupling) |

| Aromatic C-COOH | ~130-135 |

| Aromatic C-H | ~115-140 |

| Aromatic C-C≡CH | ~120-125 |

| Ethynyl C≡CH | ~80-85 |

| Ethynyl C≡CH | ~75-80 |

Interpretation: The number of distinct signals in the aromatic region will confirm the substitution pattern. The large chemical shift of the carbonyl carbon is a key identifier for the carboxylic acid group. The two signals for the alkyne carbons confirm the presence of the ethynyl moiety.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.[5][6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Theoretical Framework: Carboxylic acids exhibit a very broad O-H stretching band due to strong hydrogen bonding, typically in the 2500-3300 cm⁻¹ region.[5][6][7] The C=O stretch of the carbonyl group gives a strong absorption around 1700 cm⁻¹.[7][8] The C≡C stretch of the terminal alkyne is expected to be a sharp, weaker band around 2100 cm⁻¹, and the ≡C-H stretch will appear as a sharp, intense band around 3300 cm⁻¹.[2]

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| ≡C-H (Alkyne) | ~3300 | Sharp, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C≡C (Alkyne) | 2100-2150 | Weak to Medium |

| C=O (Carboxylic Acid) | 1680-1720 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

| C-F | 1000-1400 | Strong |

Interpretation: The simultaneous presence of the broad O-H stretch, the strong C=O stretch, and the sharp ≡C-H and C≡C stretches provides compelling evidence for the structure of this compound.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr) is first collected. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Sources

- 1. This compound [myskinrecipes.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

A Senior Application Scientist's Guide to 4-Ethynyl-2-fluorobenzoic Acid: Commercial Availability, Synthesis, and Application

Abstract

This technical guide provides an in-depth analysis of 4-Ethynyl-2-fluorobenzoic acid, a critical building block in modern medicinal chemistry and materials science. We will explore its commercial availability from various suppliers, detail a robust laboratory-scale synthesis protocol, and discuss its significant applications, particularly in the development of targeted therapeutics like kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of a Fluorinated Alkyne Building Block

This compound (CAS No. 736117-41-2) is a bifunctional aromatic compound featuring three key functionalities: a carboxylic acid, an ethynyl (alkyne) group, and a fluorine substituent. This unique combination makes it an exceptionally versatile intermediate in organic synthesis.

-

Fluorine's Role: The strategic placement of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of a parent molecule.[1][2] This is a widely employed strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3]

-

The Ethynyl Group: The terminal alkyne is a powerful functional handle. It readily participates in a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][4] This allows for the efficient and modular construction of complex molecular architectures.

-

The Carboxylic Acid: The carboxylic acid group provides a convenient point for amide bond formation, esterification, or other derivatizations, enabling linkage to other molecular scaffolds or pharmacophores.

Due to these features, this compound has emerged as a valuable starting material for the synthesis of novel pharmaceuticals, particularly kinase inhibitors, as well as advanced polymers and functional materials.[1]

Commercial Availability and Sourcing

While in-house synthesis is an option, procuring this compound from commercial suppliers is often the most efficient route for research and development. A survey of the market indicates that the compound is readily available from several reputable chemical suppliers, though it is typically classified as a specialty reagent.

| Supplier | Typical Purity | Common Quantities | Notes |

| Sigma-Aldrich | ≥97% | Gram to multi-gram scale | Available as a research chemical. |

| AChemBlock | ≥97% | Gram scale | Often listed through distributors like Sigma-Aldrich. |

| Parchem | Specialty | Bulk and semi-bulk quantities | A supplier for larger-scale and industrial needs.[5] |

| MySkinRecipes | 97% | Sub-gram to gram scale | Offers small quantities suitable for initial screening.[1] |

| Suzhou Aobai Pharmaceutical | 95% | Not specified | A potential source for custom or larger quantities. |

Procurement Insight: When sourcing this reagent, it is critical to obtain a Certificate of Analysis (CoA) to verify purity and identity, as trace impurities (e.g., residual palladium catalyst or starting materials from its synthesis) can interfere with sensitive downstream applications. For GMP (Good Manufacturing Practice) applications, sourcing from a qualified supplier who can provide extensive documentation is mandatory.

Laboratory Synthesis: A Validated Protocol via Sonogashira Coupling

Understanding the synthesis of this compound is crucial for troubleshooting and for situations where a custom or scaled-up synthesis is required. The most common and reliable method is the Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl halide.[4][6]

The logical pathway involves coupling a protected alkyne, such as trimethylsilylacetylene (TMSA), with a suitable di-halogenated benzoic acid derivative, followed by deprotection of the silyl group and, if necessary, hydrolysis of an ester protecting group for the carboxylic acid. A common starting material is methyl 4-bromo-2-fluorobenzoate.

Workflow for the Synthesis of this compound

Caption: A two-step synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from methyl 4-bromo-2-fluorobenzoate.

Materials:

-

Methyl 4-bromo-2-fluorobenzoate (1.0 eq)

-

Trimethylsilylacetylene (TMSA) (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N), anhydrous

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup (Sonogashira Coupling):

-

To a dry, nitrogen-flushed round-bottom flask, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous triethylamine to create a solution of approximately 0.2 M with respect to the starting aryl bromide.

-

Degas the mixture by bubbling nitrogen through it for 15 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and lead to undesired side reactions like Glaser coupling of the alkyne.

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60-70 °C and stir under nitrogen. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

-

-

Work-up and Intermediate Isolation (Optional but Recommended):

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite to remove the catalysts and salts. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude product, methyl 4-((trimethylsilyl)ethynyl)-2-fluorobenzoate, can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or carried forward directly.

-

-

Deprotection and Saponification:

-

Dissolve the crude (or purified) intermediate in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution. Causality: K₂CO₃ is a mild base sufficient to both cleave the trimethylsilyl protecting group and hydrolyze (saponify) the methyl ester to the corresponding carboxylate salt in a one-pot fashion.

-

Stir the mixture at room temperature for 12-18 hours until TLC/LC-MS indicates complete conversion.

-

-

Final Work-up and Purification:

-

Remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. The desired product should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique structure of this compound makes it a "privileged scaffold" in medicinal chemistry, particularly for the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[7][8]

Small molecule kinase inhibitors often target the ATP-binding pocket of the enzyme.[9] These inhibitors are broadly classified as Type I or Type II. Type II inhibitors bind to an inactive conformation of the kinase (the "DFG-out" conformation), often accessing an adjacent hydrophobic pocket, which can lead to greater selectivity.[7]

The this compound moiety is ideally suited for constructing Type II inhibitors.

Logical Role in Kinase Inhibitor Design

Caption: Modular assembly of a Type II kinase inhibitor using the subject compound.

Explanation of the Strategy:

-

Hinge Binding: The core scaffold (e.g., an aminopyrimidine), attached via an amide bond using the carboxylic acid function of our title compound, is designed to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site.

-

Accessing the Hydrophobic Pocket: The ethynyl group acts as a rigid linker. Through a subsequent coupling reaction (like Sonogashira), a larger, often hydrophobic moiety is attached. This group is designed to extend into the allosteric site that opens up in the DFG-out conformation, thereby stabilizing the inactive state of the kinase and preventing its function.

-

The Role of Fluorine: The 2-fluoro substituent can serve multiple purposes. It can modulate the pKa of the carboxylic acid, influence the conformation of the molecule through steric or electronic effects, and form favorable interactions (e.g., with backbone amides) within the binding pocket, ultimately enhancing binding affinity and selectivity.

Conclusion

This compound is a high-value, strategically important chemical intermediate. Its commercial availability from a range of suppliers facilitates its use in research and development. Furthermore, a well-understood and robust synthesis based on the Sonogashira coupling allows for its preparation and modification in the laboratory. Its trifunctional nature provides a modular platform for the construction of complex molecules, a feature that has been expertly exploited in the design of next-generation kinase inhibitors for targeted cancer therapy. As drug discovery continues to demand molecules with improved properties and novel mechanisms of action, the utility of precisely functionalized building blocks like this compound will only continue to grow.

References

-

This compound. Suzhou Aobai Pharmaceutical Technology Co., Ltd. [Link]

-

Sonogashira coupling. Wikipedia. [Link]